molecular formula C24H27N3O2 B3411741 N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921509-71-9

N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3411741
CAS No.: 921509-71-9
M. Wt: 389.5 g/mol
InChI Key: MFFFBWHVJWQJNA-UHFFFAOYSA-N
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Description

N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a quinoline core, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. For instance, 3-methylpiperidine can be reacted with a suitable quinoline derivative under basic conditions.

    Attachment of the Benzyl Group: The benzyl group is typically introduced via a benzylation reaction, where benzyl chloride reacts with the amine group of the intermediate compound.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with chloroacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline core may play a role in binding to these targets, while the piperidine ring and benzyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide: Lacks the methyl group on the piperidine ring.

    N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to the presence of the 3-methyl group on the piperidine ring, which may impart different steric and electronic properties compared to its analogs. This uniqueness could translate to distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-18-7-6-14-27(16-18)22-13-12-20-10-5-11-21(24(20)26-22)29-17-23(28)25-15-19-8-3-2-4-9-19/h2-5,8-13,18H,6-7,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBWHVJWQJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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